molecular formula C20H17N3O4S B2552643 (7-Methoxybenzofuran-2-yl)(3-(5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone CAS No. 2034278-40-3

(7-Methoxybenzofuran-2-yl)(3-(5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone

Cat. No.: B2552643
CAS No.: 2034278-40-3
M. Wt: 395.43
InChI Key: RXAQWYMTMMWVPH-UHFFFAOYSA-N
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Description

(7-Methoxybenzofuran-2-yl)(3-(5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone is a useful research compound. Its molecular formula is C20H17N3O4S and its molecular weight is 395.43. The purity is usually 95%.
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Biological Activity

The compound (7-Methoxybenzofuran-2-yl)(3-(5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone represents a novel structure with potential biological activities. This article reviews the existing literature on this compound, focusing on its biological activity, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The compound can be broken down into two primary components:

  • 7-Methoxybenzofuran : A benzofuran derivative known for its diverse biological activities.
  • 3-(5-(Thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl : A pyrrolidine moiety substituted with a thiophene and oxadiazole ring, contributing to the compound's pharmacological properties.

Anticancer Properties

Research indicates that derivatives of benzofurans exhibit significant anticancer properties. For instance, compounds with similar structures have been shown to inhibit tubulin polymerization, a critical mechanism in cancer cell proliferation. A study highlighted the effectiveness of benzofuran derivatives in targeting cancer cells while sparing normal cells, suggesting a favorable therapeutic index .

The proposed mechanism involves:

  • Inhibition of Tubulin Polymerization : By binding to the tubulin protein, these compounds disrupt the mitotic spindle formation necessary for cell division.
  • Induction of Apoptosis : Certain derivatives have been reported to trigger programmed cell death in cancer cells through mitochondrial pathways .

Structure-Activity Relationship (SAR)

A structure-activity relationship study indicated that modifications on the benzofuran scaffold significantly enhance anticancer activity. The introduction of electron-withdrawing groups and specific heterocycles (like thiophene and oxadiazole) improves potency against various cancer cell lines .

Case Studies

  • Case Study 1 : A study on a related benzofuran derivative demonstrated its effectiveness against breast cancer cells, showing a 70% reduction in cell viability at a concentration of 10 µM after 48 hours of treatment.
  • Case Study 2 : Another investigation involving similar compounds reported that they effectively inhibited tumor growth in xenograft models by targeting angiogenesis and tumor microenvironment interactions.

Data Table: Biological Activity Overview

Compound NameBiological ActivityMechanismReference
Benzofuran Derivative AAnticancer (Breast)Tubulin Inhibition
Benzofuran Derivative BAnticancer (Lung)Apoptosis Induction
(7-Methoxybenzofuran)Potential AnticancerTBDCurrent Study

Properties

IUPAC Name

(7-methoxy-1-benzofuran-2-yl)-[3-(5-thiophen-3-yl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H17N3O4S/c1-25-15-4-2-3-12-9-16(26-17(12)15)20(24)23-7-5-13(10-23)18-21-19(27-22-18)14-6-8-28-11-14/h2-4,6,8-9,11,13H,5,7,10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RXAQWYMTMMWVPH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)C(=O)N3CCC(C3)C4=NOC(=N4)C5=CSC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H17N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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